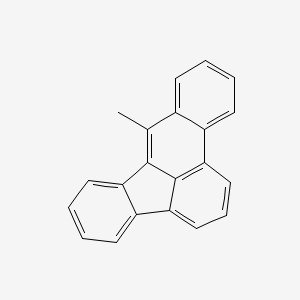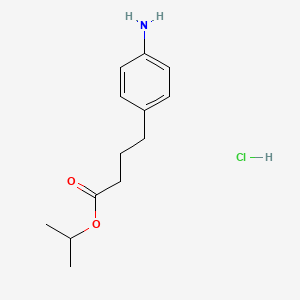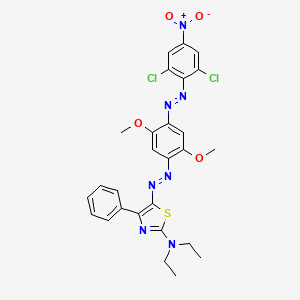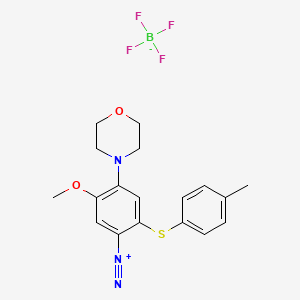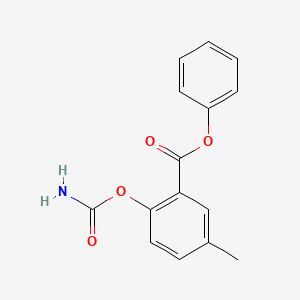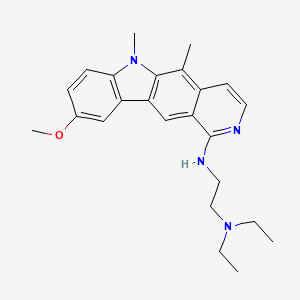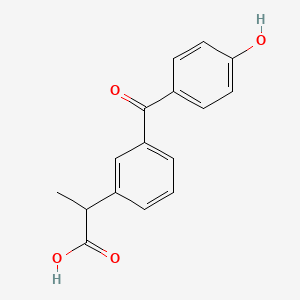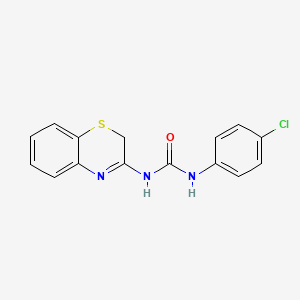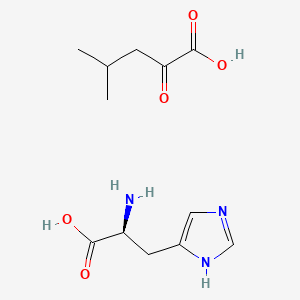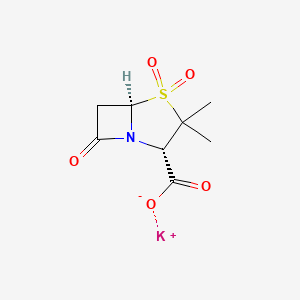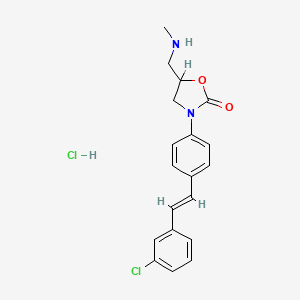
2-Oxazolidinone, 3-(4-(2-(3-chlorophenyl)ethenyl)phenyl)-5-((methylamino)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinona, 3-(4-(2-(3-clorofenil)etenil)fenil)-5-((metilamino)metil)-, monohidrocloruro es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un anillo de oxazolidinona, un grupo clorofenilo y una unidad de metilamino. Su forma de monohidrocloruro indica la presencia de una sal de hidrocloruro, que a menudo mejora la estabilidad y solubilidad del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Oxazolidinona, 3-(4-(2-(3-clorofenil)etenil)fenil)-5-((metilamino)metil)-, monohidrocloruro típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. El proceso puede incluir:
Formación del anillo de oxazolidinona: Esto se puede lograr mediante la ciclización de un alcohol amino adecuado con un compuesto carbonílico en condiciones ácidas o básicas.
Introducción del grupo clorofenilo: Este paso a menudo implica una reacción de acoplamiento cruzado catalizada por paladio, como la reacción de Suzuki o Heck, para unir el grupo clorofenilo al anillo de oxazolidinona.
Adición del grupo metilamino: El grupo metilamino se puede introducir mediante aminación reductora, donde un aldehído o cetona adecuado se hace reaccionar con metilamina en presencia de un agente reductor.
Formación de la sal de hidrocloruro: El paso final implica tratar la base libre con ácido clorhídrico para obtener la sal de monohidrocloruro.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la fabricación a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y estrictas medidas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Oxazolidinona, 3-(4-(2-(3-clorofenil)etenil)fenil)-5-((metilamino)metil)-, monohidrocloruro puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador, como paladio sobre carbono, para reducir dobles enlaces u otros grupos reducibles.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica o electrófila, especialmente en el grupo clorofenilo, utilizando reactivos como hidróxido de sodio o haluros de alquilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Gas hidrógeno con paladio sobre carbono, borohidruro de sodio.
Sustitución: Hidróxido de sodio, haluros de alquilo y otros nucleófilos o electrófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
2-Oxazolidinona, 3-(4-(2-(3-clorofenil)etenil)fenil)-5-((metilamino)metil)-, monohidrocloruro tiene diversas aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición de enzimas, la unión de proteínas y las vías de señalización celular.
Medicina: Tiene posibles aplicaciones terapéuticas, incluyendo como agente antimicrobiano, debido a su capacidad para inhibir el crecimiento bacteriano.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Oxazolidinona, 3-(4-(2-(3-clorofenil)etenil)fenil)-5-((metilamino)metil)-, monohidrocloruro implica su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede inhibir enzimas al unirse a sus sitios activos, bloqueando así el acceso al sustrato. La estructura del compuesto le permite interactuar con diversas vías, incluidas las involucradas en la señalización celular y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Oxazolidinona, 3-(4-(2-(3-clorofenil)etenil)fenil)-5-((etilamino)metil)-, monohidrocloruro
- 2-Oxazolidinona, 3-(4-(2-(3-clorofenil)etenil)fenil)-5-((propilamino)metil)-, monohidrocloruro
Unicidad
En comparación con compuestos similares, 2-Oxazolidinona, 3-(4-(2-(3-clorofenil)etenil)fenil)-5-((metilamino)metil)-, monohidrocloruro es único debido a su patrón de sustitución específico y la presencia del grupo metilamino. Esta singularidad estructural contribuye a su reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
84459-97-2 |
|---|---|
Fórmula molecular |
C19H20Cl2N2O2 |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
3-[4-[(E)-2-(3-chlorophenyl)ethenyl]phenyl]-5-(methylaminomethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C19H19ClN2O2.ClH/c1-21-12-18-13-22(19(23)24-18)17-9-7-14(8-10-17)5-6-15-3-2-4-16(20)11-15;/h2-11,18,21H,12-13H2,1H3;1H/b6-5+; |
Clave InChI |
XLXNDJURNMVXLU-IPZCTEOASA-N |
SMILES isomérico |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)Cl.Cl |
SMILES canónico |
CNCC1CN(C(=O)O1)C2=CC=C(C=C2)C=CC3=CC(=CC=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




